molecular formula C9H18ClNO2 B15281976 3-(Methoxymethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride

3-(Methoxymethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride

Cat. No.: B15281976
M. Wt: 207.70 g/mol
InChI Key: BFVHMNGGKFGWKQ-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-8-azabicyclo[321]octan-3-ol hydrochloride is a bicyclic compound with a unique structure that includes a methoxymethyl group and an azabicyclo[321]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride typically involves the following steps:

    Formation of the Azabicyclo[3.2.1]octane Core: This can be achieved through a Diels-Alder reaction followed by a series of functional group transformations.

    Introduction of the Methoxymethyl Group: This step involves the alkylation of the bicyclic amine with methoxymethyl chloride under basic conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-(Methoxymethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.

    Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    8-Oxabicyclo[3.2.1]octan-3-ol: This compound shares a similar bicyclic structure but lacks the methoxymethyl group and the nitrogen atom.

    3-Azabicyclo[3.2.1]octan-8-ol: Similar to the target compound but without the methoxymethyl group.

Uniqueness

3-(Methoxymethyl)-8-azabicyclo[321]octan-3-ol hydrochloride is unique due to the presence of the methoxymethyl group and the azabicyclo[321]octane framework

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

3-(methoxymethyl)-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-12-6-9(11)4-7-2-3-8(5-9)10-7;/h7-8,10-11H,2-6H2,1H3;1H

InChI Key

BFVHMNGGKFGWKQ-UHFFFAOYSA-N

Canonical SMILES

COCC1(CC2CCC(C1)N2)O.Cl

Origin of Product

United States

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